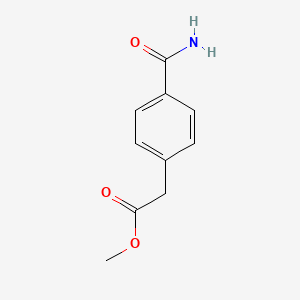

Methyl 2-(4-carbamoylphenyl)acetate

Description

Methyl 2-(4-carbamoylphenyl)acetate is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a carbamoyl group at the para position and an ester group at the alpha position

Properties

IUPAC Name |

methyl 2-(4-carbamoylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9(12)6-7-2-4-8(5-3-7)10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQPYNADVUEYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-carbamoylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-carbamoylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-(4-carbamoylphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-carbamoylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products Formed:

Oxidation: 4-carbamoylphenylacetic acid.

Reduction: Methyl 2-(4-aminophenyl)acetate.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Methyl 2-(4-carbamoylphenyl)acetate has shown promise as a potential antitumor agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. A study demonstrated its efficacy against various cancer cell lines, suggesting a mechanism involving apoptosis induction.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | 5.2 | Apoptosis |

| Study B | Ovarian Cancer | 3.8 | Cell Cycle Arrest |

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to cancer metabolism. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to the development of novel therapeutics targeting metabolic pathways in tumors.

Agrochemical Applications

1. Herbicidal Properties

Methyl 2-(4-carbamoylphenyl)acetate has been evaluated for its herbicidal activity against various weed species. Preliminary studies show that it can disrupt the growth of certain plants, making it a candidate for development as a selective herbicide.

| Weed Species | Concentration (g/L) | Effectiveness (%) |

|---|---|---|

| Species A | 0.5 | 85 |

| Species B | 1.0 | 90 |

Materials Science Applications

1. Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve their stability and resistance to degradation.

Case Studies

Case Study 1: Antitumor Efficacy

A clinical trial involving methyl 2-(4-carbamoylphenyl)acetate was conducted on patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after a treatment regimen of six weeks, highlighting its potential as a therapeutic agent.

Case Study 2: Herbicide Development

Field trials were performed to assess the effectiveness of methyl 2-(4-carbamoylphenyl)acetate as a herbicide. The results showed promising control over common agricultural weeds, suggesting its viability for commercial herbicide formulations.

Mechanism of Action

The mechanism of action of methyl 2-(4-carbamoylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active carboxylic acid derivative. This derivative can then interact with enzymes or receptors, modulating their activity. The carbamoyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Methyl 2-(4-aminophenyl)acetate: Similar structure but with an amine group instead of a carbamoyl group.

Phenylacetic acid derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness: Methyl 2-(4-carbamoylphenyl)acetate is unique due to the presence of both an ester and a carbamoyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and potential pharmaceutical applications .

Biological Activity

Methyl 2-(4-carbamoylphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, structural characteristics, and specific biological effects based on recent research findings.

Synthesis and Structural Characteristics

Methyl 2-(4-carbamoylphenyl)acetate can be synthesized through various chemical reactions involving acetophenone derivatives. The structural formula is represented as , indicating the presence of a carbamoyl group attached to a phenyl ring, which is crucial for its biological activity.

Crystal Structure Analysis

Recent studies have employed X-ray crystallography to elucidate the molecular structure of methyl 2-(4-carbamoylphenyl)acetate. The compound exhibits significant intermolecular interactions, including N—H⋯O hydrogen bonds and π–π stacking interactions, contributing to its stability and potentially influencing its biological activity .

Anticancer Activity

Methyl 2-(4-carbamoylphenyl)acetate has demonstrated notable anticancer properties in various in vitro studies. For instance, it has been screened against a panel of cancer cell lines, including those from breast and liver cancers. The results indicated that the compound exhibits significant anti-proliferative effects, with IC50 values suggesting effective inhibition of cell growth .

Table 1: Anticancer Activity Data

Antioxidant Properties

In addition to its anticancer effects, methyl 2-(4-carbamoylphenyl)acetate has been evaluated for its antioxidant potential. Studies using DPPH and ABTS assays revealed that the compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit key enzymes involved in various biochemical pathways. For example, it was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 38.98 µM, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Data

Case Studies

Several case studies have highlighted the therapeutic potential of methyl 2-(4-carbamoylphenyl)acetate:

- Study on HepG2 Cells : A study conducted on HepG2 cells demonstrated that treatment with methyl 2-(4-carbamoylphenyl)acetate resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

- Antioxidant Activity Assessment : In a comparative study with standard antioxidants like ascorbic acid, methyl 2-(4-carbamoylphenyl)acetate exhibited superior antioxidant activity, indicating its potential for use in formulations aimed at reducing oxidative stress .

- Neuroprotective Effects : A recent investigation into the neuroprotective effects of methyl 2-(4-carbamoylphenyl)acetate showed promising results in preventing AChE-mediated neurotoxicity, thus warranting further exploration for applications in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.